molecular formula C4H5F3O2 B1366361 3,3,3-Trifluoro-2-methylpropanoic acid CAS No. 381-97-5

3,3,3-Trifluoro-2-methylpropanoic acid

Cat. No.: B1366361
CAS No.: 381-97-5
M. Wt: 142.08 g/mol
InChI Key: DQOGDQIDOONUSK-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methylpropanoic acid is an organic compound with the molecular formula C4H5F3O2 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a propanoic acid chain, making it a trifluoromethyl-substituted carboxylic acid

Scientific Research Applications

3,3,3-Trifluoro-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The enzyme activity of the amidase from Burkholderia phytofirmans ZJB-15079 was significantly increased by 37.7-fold in the presence of 1 mM Co2+, with a specific activity of 753.5 U/mg, Km value of 24.73 mM, and kcat/Km value of 22.47 mM−1 s−1 .

Safety and Hazards

The safety information for 3,3,3-Trifluoro-2-methylpropanoic acid includes the following hazard statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The high substrate tolerance, high specific activity, and extreme thermostability demonstrated the great potential of Bp-Ami for efficient biocatalytic synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoro-2-methylpropanenitrile with a strong base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at elevated temperatures (90-100°C) and involves refluxing overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as amidases from specific bacterial strains, has also been explored for the efficient synthesis of enantiomerically pure forms of the compound .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it valuable in diverse applications.

Properties

IUPAC Name

3,3,3-trifluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c1-2(3(8)9)4(5,6)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOGDQIDOONUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462184
Record name 3,3,3-Trifluoro-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381-97-5
Record name 3,3,3-Trifluoro-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoro-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the enantiomers of 3,3,3-Trifluoro-2-methylpropanoic acid, and how were they obtained in the study?

A1: this compound, like many chiral molecules, exists as two enantiomers – mirror images of each other that are non-superimposable. The research paper you provided [] focuses on obtaining these individual enantiomers using lipase-mediated preparation. Lipases are enzymes known for their ability to catalyze reactions in a stereoselective manner, meaning they can differentiate between enantiomers. This selectivity allows for the separation and isolation of the desired enantiomer from a racemic mixture, which contains both enantiomeric forms in equal amounts.

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